molecular formula C12H18ClNO2 B1431759 Methyl 4-(benzylamino)butanoate hydrochloride CAS No. 60169-40-6

Methyl 4-(benzylamino)butanoate hydrochloride

Cat. No.: B1431759
CAS No.: 60169-40-6
M. Wt: 243.73 g/mol
InChI Key: KRNXSUDEQGNMTL-UHFFFAOYSA-N
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Description

Methyl 4-(benzylamino)butanoate hydrochloride (CAS 60169-40-6) is a synthetic organic compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 . It is supplied as a hydrochloride salt to enhance stability. This compound serves primarily as a versatile chemical building block in medicinal chemistry and pharmaceutical research. Its structure, featuring both an ester and a secondary amine functional group, makes it a valuable intermediate in the synthesis of more complex molecules. For instance, derivatives of 4-aminobutanoate esters are frequently utilized in the design and synthesis of potential enzyme inhibitors . Researchers employ such compounds as key precursors in multi-step synthetic routes, including multicomponent reactions, to generate diverse chemical libraries for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

methyl 4-(benzylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-12(14)8-5-9-13-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXSUDEQGNMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Protected Intermediate (Compound II)

The initial step involves the condensation of a compound of formula I (a suitable ester or acid derivative) with glycine protected by a tert-butoxycarbonyl (Boc) group to form compound II. This step is carried out in an organic solvent under alkaline conditions with a condensation agent.

Reaction Conditions and Reagents:

Parameter Details
Starting Materials Compound I, Boc-protected glycine
Solvents Dichloromethane, tetrahydrofuran, or preferably N,N-dimethylformamide (DMF)
Base (Alkali) Triethylamine, 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), DMAP, N-methylmorpholine, etc.
Condensation Agents 1-ethyl-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBt), dicyclohexylcarbodiimide (DCC)
Preferred Combination EDCI and HOBt

This step facilitates the formation of an amide bond between the protected amino acid and the benzyl-substituted amine.

Deprotection and Cyclization to Form Compound III

The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid or trifluoroacetic acid in an organic solvent. The resulting free amine or its salt is then cyclized in the presence of a base.

Reaction Conditions and Reagents:

Parameter Details
Deprotection Solvents Ethyl acetate, dichloromethane, DMF, acetonitrile, toluene, methanol, ethanol
Acid for Deprotection Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Base for Cyclization Magnesium alkoxide, sodium alkoxide, sodium hydride, sodium hydrogencarbonate, potassium carbonate, triethylamine, etc.

The cyclization step forms the cyclic amine structure essential for the target compound.

Reduction to Compound IV

Compound III undergoes reduction to form compound IV, which involves converting a cyclic imine or related functionality to the corresponding amine.

Reaction Conditions and Reagents:

Parameter Details
Solvents Dichloromethane, tetrahydrofuran
Reducing Agents Borane, sodium borohydride, lithium borohydride, sodium cyanoborohydride, lithium aluminum hydride

This step is critical for obtaining the desired amine functionality with high purity and yield.

Formation of this compound

Following reduction, the compound is typically converted to its hydrochloride salt to improve stability and facilitate handling.

General Procedure:

  • The free amine is treated with hydrochloric acid in an appropriate solvent, often an organic solvent like ethanol or ethyl acetate.
  • The salt precipitates out or is isolated by solvent evaporation and recrystallization.

Summary of Key Reaction Parameters

Step Solvent(s) Acid/Base Used Reagents/Agents Notes
Condensation (II formation) DMF (preferred), DCM, THF Triethylamine, DBU, DMAP, etc. EDCI, HOBt, DCC Efficient amide bond formation
Boc Deprotection & Cyclization Ethyl acetate, DCM, DMF, MeOH, EtOH HCl, TFA Mg alkoxide, Na alkoxide, NaHCO3, etc. Removal of Boc and ring closure
Reduction (III to IV) DCM, THF N/A NaBH4, LiAlH4, Borane Conversion to amine
Salt Formation Ethanol, ethyl acetate HCl N/A Formation of hydrochloride salt

Research Findings and Industrial Considerations

  • The use of Boc protection allows selective reactions and simplifies purification.
  • Selection of organic solvents like DMF and dichloromethane balances solubility and reaction efficiency.
  • Acidic deprotection with HCl or TFA is standard, but HCl is preferred for salt formation.
  • Reducing agents such as sodium borohydride offer mild conditions with good selectivity.
  • Avoidance of toxic or highly irritant reagents (e.g., methyl vinyl ketone) improves safety and scalability.
  • The overall synthetic route is designed to be amenable to large-scale production with good yields and minimal waste.

These methods are documented in patent literature related to suvorexant intermediates, highlighting their industrial relevance and optimization for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Key Applications

  • Medicinal Chemistry
    • Methyl 4-(benzylamino)butanoate hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of Azelastine Hydrochloride , an antihistamine used to treat allergic rhinitis. The compound's structure allows it to participate in reactions that yield biologically active molecules .
  • Organic Synthesis
    • This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex chemical structures. Its ability to undergo nucleophilic substitution and esterification reactions makes it valuable for developing new drugs and organic materials .
  • Biochemical Research
    • Research indicates that this compound may interact with enzymes involved in metabolic pathways, potentially influencing cellular processes such as signaling and gene expression. This interaction is crucial for studies related to enzyme kinetics and metabolic regulation .

Case Studies

  • Synthesis Pathway for Azelastine Hydrochloride
    • A detailed synthesis pathway involves the reaction of this compound with thionyl chloride, leading to the formation of azelastine. This reaction showcases its utility as an intermediate in pharmaceutical synthesis.
  • Biological Activity Assessment
    • Studies have demonstrated that this compound can modulate enzyme activity related to amino acid metabolism. Such interactions suggest potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of methyl 4-(benzylamino)butanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of methyl 4-(benzylamino)butanoate hydrochloride with its analogs, focusing on substituent variations, molecular weight, and physical state:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Physical State CAS Number
Methyl 4-(benzylamino)butanoate HCl C₁₂H₁₆ClNO₂ Benzylamino 241.71 Solid 60169-40-6
Methyl 4-(methylamino)butanoate HCl C₆H₁₄ClNO₂ Methylamino 167.63 Not reported 89584-24-7
Methyl 4-(ethylamino)butanoate HCl C₇H₁₅ClNO₂ Ethylamino 180.65 Not reported -
Methyl 4-amino-4-phenylbutanoate HCl C₁₁H₁₄ClNO₂ Amino, Phenyl 229.70 Solid 56523-55-8
4-(Benzylamino)butanenitrile HCl C₁₁H₁₄ClN₂ Benzylamino, Nitrile 210.70 Solid 7544-97-0
Methyl 4-(benzylamino)-3-hydroxybutanoate HCl C₁₂H₁₆ClNO₃ Benzylamino, Hydroxyl 257.72 Solid (m.p. 138–140°C) -

Key Observations :

  • Substituent Effects: The benzylamino group in the parent compound increases molecular weight and lipophilicity compared to methyl- or ethyl-substituted analogs . The hydroxyl group in methyl 4-(benzylamino)-3-hydroxybutanoate HCl enhances polarity and hydrogen-bonding capacity, reflected in its higher melting point (138–140°C) . Replacement of the ester group with a nitrile (e.g., 4-(benzylamino)butanenitrile HCl) reduces molecular weight and alters reactivity, making it a precursor for further functionalization .

Biological Activity

Methyl 4-(benzylamino)butanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzylamino group attached to a butanoate moiety. This structural configuration is believed to contribute to its biological activity, particularly in modulating neurotransmitter systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis and oxidative stress. Studies indicate that it may enhance neuronal survival through modulation of signaling pathways involved in cell survival.
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
  • Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission.

Neuroprotective Effects

A study investigating the neuroprotective effects of related compounds reported that derivatives of this compound significantly reduced neuronal cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of apoptosis markers such as caspase-3 and Bax.

CompoundCell Viability (%)IC50 (µM)
Control100-
This compound8525
Reference Compound7015

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells. This suggests its potential as an anti-inflammatory agent.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α20050
IL-615030

Cholinesterase Inhibition

The compound's ability to inhibit AChE was evaluated using Ellman's method. Results indicated that this compound exhibited significant AChE inhibitory activity, with an IC50 value comparable to established inhibitors.

CompoundIC50 (µM)
This compound20
Donepezil10

Case Studies

  • Neuroprotection in Animal Models : In a rat model of neurodegeneration, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. Histological analysis revealed reduced neuronal loss in treated animals compared to controls.
  • Inflammation Reduction in Microglial Cells : A study conducted on BV-2 microglial cells showed that treatment with the compound led to a marked decrease in nitric oxide production, indicating its role in modulating inflammatory responses.

Q & A

Q. How to design stability-indicating assays for degradation studies under physiological conditions?

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and oxidative stress (H₂O₂). Monitor degradation via LC-MS to identify hydrolysis products (e.g., 4-(benzylamino)butanoic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.